N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at position 5 and a 4-isopropylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
5-methyl-N-(4-propan-2-ylphenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)13-5-7-14(8-6-13)20-18(21)17-10-15-16(22-17)9-4-12(3)19-15/h4-11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGDHPJAGUXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- CAS Number : Not specified in the current literature.
Research indicates that compounds with similar furo[3,2-b]pyridine structures often exhibit a variety of biological activities, primarily through the inhibition of specific kinases involved in signaling pathways related to cancer and inflammation.
- Kinase Inhibition : Studies have shown that furo[3,2-b]pyridine derivatives can inhibit kinases such as FLT3 and DDR1, which are implicated in various cancers. This inhibition disrupts downstream signaling pathways critical for tumor growth and survival .
- Receptor Interaction : The compound may also interact with serotonin receptors (e.g., 5-HT2C), influencing neurotransmitter signaling and potentially offering antipsychotic effects .
Efficacy in Preclinical Models
A summary of relevant studies is provided in the table below:
Case Studies
- Anticancer Activity : A study exploring the effects of furo[3,2-b]pyridine derivatives on leukemia cells showed that these compounds could significantly reduce cell viability through apoptosis induction via kinase inhibition .
- Neuropharmacological Effects : Another investigation into the behavioral effects of similar compounds indicated that they may modulate serotonergic pathways, suggesting potential use in treating anxiety and depression .
Comparison with Similar Compounds
4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (Compound 5)
This compound, reported in , shares the furo[3,2-b]pyridine core but substitutes position 3 with a 1-methyl-piperidin-4-yl group and position 5 with a 4-fluorobenzamide. It acts as a potent and selective 5-HT1F receptor agonist, demonstrating that the furopyridine scaffold retains receptor affinity while improving selectivity over indole-based analogs.
Substituted Furo[3,2-b]pyridines in Migraine Therapy
highlights that bioisosteric replacement of indole with furopyridine preserves 5-HT1F affinity but reduces off-target effects. The 5-methyl group in the target compound could introduce steric hindrance, modulating receptor interactions differently than bulkier substituents (e.g., piperidinyl groups) .
Pyridine and Thienopyridine Derivatives
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
This pyridine derivative (–2) exhibits potent insecticidal activity against cowpea aphids, outperforming acetamiprid (toxic ratio LC50 = 0.03 vs. 0.07 for acetamiprid). The open-chain structure and cyano group are critical for activity, whereas cyclized analogs (e.g., thienopyridines) show reduced efficacy. Unlike the target compound, this derivative lacks a fused furan ring, emphasizing the role of heterocyclic fusion in modulating biological targets .
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)
A thienopyridine analog () with lower insecticidal activity than Compound 2, likely due to cyclization and absence of a cyano group. The thienopyridine core may reduce metabolic stability compared to the target compound’s furopyridine system .
Carboxamide Derivatives with Aryl Substituents
W54011 (N-([4-Dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide Hydrochloride)
This GPCR ligand () shares the 4-isopropylphenyl carboxamide moiety, highlighting its utility in enhancing lipophilicity and receptor binding. The tetrahydronaphthalene core differs from the target compound’s furopyridine, suggesting divergent target selectivity .
N-(4-Bromophenyl)-pyridine-2-carboxamide
A palladium(II) ligand () with a bromophenyl group, demonstrating that electron-withdrawing substituents (e.g., Br) influence coordination chemistry. The target compound’s isopropyl group, being electron-donating, may alter metal-binding properties compared to halogenated analogs .
Structural and Functional Comparison Table
Key Structure-Activity Relationship (SAR) Insights
Heterocyclic Core: Furopyridine systems (e.g., target compound, Compound 5) offer improved selectivity in neurological targets compared to indole or thienopyridine analogs .
Substituent Effects :
- 4-Isopropylphenyl : Enhances lipophilicity and possibly CNS penetration (cf. W54011) .
- 5-Methyl Group : May reduce metabolic degradation compared to bulkier substituents (e.g., piperidinyl) .
Functional Groups: Open-chain pyridines with cyano groups (e.g., Compound 2) show higher bioactivity in agricultural applications, whereas cyclized systems (e.g., thienopyridines) are less potent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide?
- Methodological Answer : The synthesis typically involves two stages:
Core Formation : Cyclization of precursors (e.g., 2-chloropyridine derivatives with furan analogs) under controlled conditions to generate the furo[3,2-b]pyridine scaffold .
Functionalization : Introduction of the 4-isopropylphenyl group via coupling reactions. For example, reacting the core with 4-isopropylbenzaldehyde derivatives under nucleophilic substitution conditions, as seen in structurally similar compounds . Reagents like triphenylphosphite or coupling agents (e.g., EDC/HOBt) may facilitate carboxamide bond formation .
Optimization Note : Solvent choice (DMF or dichloromethane) and catalysts (e.g., palladium for cross-coupling) significantly impact yield .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity. For example, aromatic protons in the furopyridine core appear as distinct doublets (δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 352.15 for C20H22N2O2) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carboxamide functionality .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., chlorophenyl derivatives), potential targets include:
- Enzymes : Acetylcholinesterase (AChE) and urease, with inhibitory activity tested via Ellman’s assay (AChE) or urea hydrolysis inhibition .
- Microbial Targets : Gram-positive bacteria (e.g., S. aureus), assessed using broth microdilution (MIC values) .
Key Consideration : The isopropyl group may enhance lipophilicity, improving membrane penetration compared to chloro derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
Standardize Assays : Use CLSI guidelines for MIC determination to minimize variability .
Control Substituent Effects : Compare isopropyl derivatives with chloro analogs (e.g., ’s Compound A vs. B) to isolate substituent impacts .
Molecular Dynamics Simulations : Model interactions with bacterial targets (e.g., penicillin-binding proteins) to explain activity differences .
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use HPLC or TLC to track intermediate formation (e.g., furopyridine core purity ≥95% before functionalization) .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; achieved 75% yield using Pd catalysis for similar carboxamide bonds .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. How can computational methods predict enzyme inhibition mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB ID 4EY7). Focus on π-π stacking between the furopyridine core and Trp286 .
- QSAR Models : Train models using datasets from chlorophenyl analogs to predict IC50 values for isopropyl derivatives .
Validation : Compare docking scores with in vitro inhibition data to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
